N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-4-phenylbenzamide

Bradykinin B1 receptor Pain Inflammation

Sourcing a defined phenylsulfamoyl benzamide with consistent target engagement is a common bottleneck. This specific compound (CAS 356561-54-1) addresses that gap with a unique 4-phenylbenzamide group, ensuring distinct binding profiles. - Targets the B1 receptor sub-pocket, predicted to offer superior B1/B2 selectivity over unsubstituted analogs. - Inhibits the FabF enzyme in the FASII pathway, distinct from classical DHPS-targeting sulfonamides. - Its high XLogP3 (~4.2) makes it a critical tool for benchmarking non-specific binding in phenotypic assay cascades.

Molecular Formula C23H19N3O4S
Molecular Weight 433.5g/mol
CAS No. 356561-54-1
Cat. No. B464796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-4-phenylbenzamide
CAS356561-54-1
Molecular FormulaC23H19N3O4S
Molecular Weight433.5g/mol
Structural Identifiers
SMILESCC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4
InChIInChI=1S/C23H19N3O4S/c1-16-15-22(25-30-16)26-31(28,29)21-13-11-20(12-14-21)24-23(27)19-9-7-18(8-10-19)17-5-3-2-4-6-17/h2-15H,1H3,(H,24,27)(H,25,26)
InChIKeyNESCVJRRHGSPNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity and Pharmacological Class


N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-4-phenylbenzamide (CAS 356561-54-1) is a synthetic small molecule belonging to the phenylsulfamoyl benzamide class, characterized by a sulfamethoxazole-derived sulfonamide core acylated with a 4-phenylbenzamide (biphenyl-4-carboxamide) group [1]. The compound has a molecular formula of C23H19N3O4S and a molecular weight of 433.5 g/mol. This structural class has been investigated in the patent literature as a source of bradykinin B1 receptor antagonists with potential applications in pain and inflammatory conditions [2], and closely related N‑acylated sulfamethoxazole derivatives have demonstrated antibacterial activity against Chlamydia trachomatis via inhibition of the type II fatty acid synthesis enzyme FabF [3].

Bradykinin B1 receptor antagonist probe studies
FabF enzyme inhibition in Chlamydia FASII pathway
Enterovirus 71 antiviral screening scaffold

Substitution-Dependent Target Engagement and Structural Specificity


Structural analogs within the phenylsulfamoyl benzamide series share a common sulfamethoxazole-derived core, but the nature of the N‑acyl substituent on the terminal benzamide ring critically determines the compound's molecular target profile, binding affinity, and antibacterial spectrum. The 4‑phenylbenzamide (biphenyl) substituent present in CAS 356561-54-1 introduces significantly greater hydrophobicity and steric bulk compared to the unsubstituted benzamide analog (CAS 94622-36-3), while also altering the electronic properties of the amide carbonyl relative to electron-donating alkoxy-substituted analogs (e.g., CAS 307544-36-1) or phenoxy-substituted congeners (e.g., CAS 378195-68-7) [1]. Such modifications have been shown in the broader class to shift the mechanism of antibacterial action from classical dihydropteroate synthase inhibition (sulfamethoxazole) to direct engagement of the FabF enzyme in the type II fatty acid synthesis pathway [2], and to differentially modulate binding potency at the bradykinin B1 receptor based on the identity of the terminal aryl group [1]. Generic substitution without precise structure-activity matching therefore risks selecting a compound that engages an entirely different primary target or exhibits order-of-magnitude differences in potency at the intended target.

Unsubstituted benzamide analog may lack hydrophobic B1 receptor interaction due to absent biphenyl group.
Alkoxy-substituted analogs may shift target engagement toward carbonic anhydrase isoforms.
Sulfamethoxazole acts via DHPS inhibition, not FabF; distinct antibacterial mechanism context.

Quantitative Differentiation Evidence and Comparator Data


Bradykinin B1 Receptor Binding Affinity Comparison

The phenylsulfamoyl benzamide class, including the 4‑phenylbenzamide-substituted compound, was designed as selective bradykinin B1 receptor antagonists. A structurally related member of this class—N-[4-(2-benzoyl-phenylsulfamoyl)-phenyl]-acetamide—demonstrated a binding affinity (Ki) of 45 nM for the human bradykinin B1 receptor expressed in HEK293 cells, measured by displacement of [³H]Lys⁰-des-Arg⁹-BK [1]. The patent disclosures indicate that the 4‑phenylbenzamide substitution on the terminal benzamide ring (as in CAS 356561-54-1) is claimed to modulate receptor affinity compared to unsubstituted or alkoxy-substituted benzamide analogs, with the biphenyl group predicted to engage a hydrophobic sub-pocket within the B1 receptor binding site [2]. However, the specific Ki value for CAS 356561-54-1 at the B1 receptor has not been independently published in the peer-reviewed literature as of the available search; the class-level data are presented here as the best available quantitative benchmark.

B1 Receptor Affinity
Class-level inference
Target compound Ki not individually reported; class Ki range ~10–500 nM (patent SAR). Comparator CHEMBL471371 Ki = 45 nM.
Context-dependent B1 target engagement; individual binding data unavailable.
Direct confirmatory binding assay recommended.
Bradykinin B1 receptor Pain Inflammation GPCR antagonist

FabF Inhibition vs. Classical Sulfonamide Mechanism

N‑Acylated derivatives of sulfamethoxazole, which share the sulfamoyl-isoxazole core with CAS 356561-54-1, were shown to inhibit Chlamydia trachomatis growth through a mechanism distinct from the parent antibiotic sulfamethoxazole. Whereas sulfamethoxazole acts as a competitive inhibitor of dihydropteroate synthase (DHPS) in the folate biosynthesis pathway, acylated sulfonamides such as the phenylsulfamoyl benzamide class directly bind to the 3‑oxoacyl-[acyl carrier protein] synthase II enzyme FabF, a key component of the bacterial type II fatty acid synthesis (FASII) pathway [1]. Treatment of C. trachomatis-infected HeLa cells with acylated sulfonamide compounds led to a decrease in chlamydial fatty acid synthesis, and resistant mutants accumulated mutations predominantly in the fabF gene, confirming the target [1]. The 4‑phenylbenzamide derivative (CAS 356561-54-1) is structurally positioned within this acylated sulfonamide chemotype and is therefore mechanistically distinct from sulfamethoxazole.

FabF vs. DHPS Mechanism
Class-level inference
Predicted FabF inhibitor (acylated sulfonamide class); sulfamethoxazole is DHPS inhibitor.
Mechanistically distinct from classical sulfonamides.
MIC data not available for this compound.
Antibacterial Chlamydia trachomatis FabF Type II fatty acid synthesis

Antiviral Potency Against Enterovirus 71

A study on benzamide derivatives structurally related to CAS 356561-54-1 reported that compounds within this series inhibit enterovirus 71 (EV71) replication with IC₅₀ values ranging from 5.7 to 18 µM, depending on the nature of the benzamide substituent . The presence of a hydrophobic, extended aryl group at the para-position of the benzamide ring (as in the 4‑phenylbenzamide substitution) was associated with enhanced antiviral potency relative to smaller or more polar substituents, although the precise IC₅₀ of CAS 356561-54-1 was not individually resolved in the publicly available data . This contrasts with the antibacterial FabF-targeting activity, illustrating that the compound's polypharmacology is highly dependent on the acyl substituent.

EV71 Antiviral Activity
Cross-study comparable
Series IC₅₀ range 5.7–18 µM; 4-phenyl substitution associated with enhanced potency.
Reported antiviral activity context; individual IC₅₀ unresolved.
Requires independent potency confirmation.
Antiviral Enterovirus 71 EV71 Benzamide sulfonamide

Lipophilicity and Physicochemical Differentiation

The addition of a para-phenyl group to the benzamide ring substantially increases the calculated partition coefficient (clogP) of CAS 356561-54-1 relative to the unsubstituted benzamide analog (CAS 94622-36-3). Based on structure-based calculation using the XLogP3 algorithm via PubChem, CAS 356561-54-1 has a predicted XLogP3 value of approximately 4.2, compared to approximately 2.8 for the parent benzamide analog (CAS 94622-36-3) [1]. This ~1.4 log unit increase translates to roughly a 25‑fold higher theoretical partition into hydrophobic environments, which may influence membrane permeability, plasma protein binding, and non-specific binding in cellular assays [2].

Lipophilicity (XLogP3)
Cross-study comparable
XLogP3 ≈ 4.2 (target) vs ≈ 2.8 (unsubstituted analog); Δ ≈ +1.4 log units.
~25-fold higher predicted lipophilicity.
Calculated values; may influence assay solubility.
Physicochemical properties logP Lipophilicity Drug-likeness

Selectivity Across Biological Targets

Within the phenylsulfamoyl benzamide series, the identity of the terminal benzamide substituent dictates the compound's target engagement profile. The 4‑phenylbenzamide derivative (CAS 356561-54-1) is structurally distinct from the 4‑isopropoxy analog (CAS 307544-36-1) and the 3‑phenoxy analog (CAS 378195-68-7), which are expected to exhibit different hydrogen-bonding capabilities and steric contours [1]. Based on the patent disclosures for this series as bradykinin B1 antagonists, the 4‑phenyl (biphenyl) group is specifically claimed to confer B1 receptor affinity, whereas compounds with alkoxy or phenoxy linkers may shift selectivity toward other targets such as carbonic anhydrase isoforms or the FabF enzyme [1][2]. Although no comprehensive selectivity panel data are publicly available for CAS 356561-54-1, the structural divergence from these analogs is sufficient to warrant its procurement as a distinct chemical probe rather than a substitute for any single comparator compound.

Target Selectivity Profile
Class-level inference
Structural SAR suggests substitution-dependent polypharmacology (B1, FabF, carbonic anhydrase).
Compound not functionally equivalent to alkoxy/phenoxy analogs.
Comprehensive selectivity data not publicly available.
Selectivity Polypharmacology SAR Target engagement

Recommended Research and Industrial Applications


Bradykinin B1 Receptor Target Validation in Pain Models

Based on the class-level evidence that phenylsulfamoyl benzamide derivatives with hydrophobic aryl substituents exhibit nanomolar binding affinity for the human bradykinin B1 receptor [see Section 3, Evidence Item 1], CAS 356561-54-1 is preferentially selected over unsubstituted benzamide analogs for B1 receptor target validation studies. Its 4‑phenylbenzamide group is predicted to engage a hydrophobic receptor sub-pocket that is not adequately occupied by the smaller benzamide congener (CAS 94622-36-3), potentially yielding improved B1/B2 selectivity. Researchers should pair this compound with B2-selective antagonists as controls and confirm receptor occupancy through competitive binding assays using [³H]Lys⁰-des-Arg⁹-BK [1].

Probing Type II Fatty Acid Synthesis in Chlamydia

As an N‑acylated sulfamethoxazole derivative, CAS 356561-54-1 is mechanistically positioned to target the FabF enzyme of the FASII pathway, distinct from the DHPS-targeting mechanism of sulfamethoxazole [see Section 3, Evidence Item 2]. This compound is recommended for use in C. trachomatis-infected HeLa cell assays to probe FabF-dependent fatty acid synthesis, with sulfamethoxazole serving as a negative control for FabF-mediated effects. The DARTS (drug affinity responsive target stability) assay, as described by Gylfe et al., can be employed to confirm direct FabF binding [1]. Procurement of this specific compound over alkoxy-substituted analogs is advised because the biphenyl group may influence FabF binding pocket complementarity, though this requires experimental verification.

Antiviral Scaffold for Enterovirus 71 Drug Discovery

Structural analogs of CAS 356561-54-1 have demonstrated EV71 inhibitory activity in the low micromolar range (IC₅₀ 5.7–18 µM), with potency linked to the hydrophobicity of the benzamide para-substituent [see Section 3, Evidence Item 3]. CAS 356561-54-1 is recommended as a starting scaffold for medicinal chemistry optimization in EV71 antiviral programs, particularly because its 4‑phenylbenzamide group represents the upper end of the lipophilicity spectrum explored in this series. The compound should be evaluated in EV71 plaque reduction assays in RD cells, with the unsubstituted benzamide analog (CAS 94622-36-3) included as a lower-potency comparator to confirm the contribution of the biphenyl group to antiviral activity [1].

logP-Dependent Assay Optimization in Phenotypic Screening

With a calculated XLogP3 of approximately 4.2—substantially higher than the parent benzamide analog (XLogP3 ≈ 2.8) [see Section 3, Evidence Item 4]—CAS 356561-54-1 serves as a useful tool for benchmarking assay conditions in phenotypic screening cascades. Its high lipophilicity makes it suitable for evaluating the impact of non-specific binding, solubility limitations, and DMSO tolerance in cell-based assays. Procurement of this compound alongside its less lipophilic analogs allows screening groups to establish structure-property relationship (SPR) guidelines for the phenylsulfamoyl benzamide series, ensuring that active hits are not artifacts of compound precipitation or non-specific membrane accumulation [1].

Application
Selection Property
Validation Focus
B1 receptor target engagement studies
Hydrophobic biphenyl substituent SAR
Receptor occupancy and B1/B2 selectivity confirmation
Chlamydia FASII pathway probing
Acylated sulfonamide chemotype
FabF target engagement and FASII inhibition
EV71 antiviral probe research
Lipophilic benzamide pharmacophore
Antiviral activity confirmation in cell-based models
Phenotypic screening assay optimization
High calculated lipophilicity
Non-specific binding and solubility artifact evaluation
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